2-[3-Fluoro-4-(trifluoromethoxy)phenyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[3-fluoro-4-(trifluoromethoxy)phenyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO.ClH/c13-9-7-8(10-3-1-2-6-17-10)4-5-11(9)18-12(14,15)16;/h4-5,7,10,17H,1-3,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSOMSYCUJLTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=C(C=C2)OC(F)(F)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Reduction and Functionalization
The most widely documented method involves the reduction of a pyridine precursor followed by functionalization. For example, 4-[3-fluoro-4-(trifluoromethoxy)phenyl]pyridine undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under hydrogen pressure (20–40 psi). This step generates the piperidine core, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Critical parameters include:
Nucleophilic Aromatic Substitution (NAS)
An alternative route employs NAS to introduce the trifluoromethoxy group early in the synthesis. Starting with 2-fluoro-4-hydroxypiperidine, the hydroxyl group is replaced with trifluoromethoxy using trifluoromethyl triflate (CF₃SO₂OTf) in the presence of a base such as potassium carbonate. This method avoids the need for high-pressure hydrogenation but requires anhydrous conditions to prevent hydrolysis.
Reaction Optimization and Yield Enhancement
Hydrogenation Efficiency
Comparative studies of hydrogenation catalysts reveal that 10% Pd/C outperforms PtO₂ in terms of cost and selectivity. For instance, PtO₂-based reactions often yield incompletely reduced byproducts (e.g., tetrahydro derivatives), which complicate purification. In contrast, Pd/C achieves full saturation of the pyridine ring with >99% purity after crystallization.
Table 1: Catalyst Performance in Piperidine Synthesis
| Catalyst | Temperature (°C) | Pressure (psi) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 10% Pd/C | 25–40 | 20–40 | 85–90 | 99.4 |
| PtO₂ | 50–60 | 50–60 | 70–75 | 92.1 |
Solvent and Stoichiometry Effects
Optimal solvent systems include tetrahydrofuran (THF) and methanol , which balance reactivity and solubility. For NAS reactions, dichloromethane (DCM) minimizes side reactions but necessitates rigorous drying. Stoichiometric ratios of 1.2:1 (reagent:substrate) improve yields by ensuring complete conversion without excess reagent accumulation.
Analytical Characterization
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity:
Table 2: Key Analytical Benchmarks
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 2.85–2.48 (piperidine CH₂) | |
| ESI-MS | m/z 475 [M+H]⁺ (sulfonamide derivative) | |
| HPLC Purity | 99.43% (C18 column, 0.1% TFA) |
Industrial-Scale Production Considerations
Process Intensification
Large-scale synthesis employs continuous-flow reactors to enhance heat transfer and reduce reaction times. For example, hydrogenation in a fixed-bed reactor with immobilized Pd/C achieves 90% yield at a throughput of 1 kg/h. Automated pH control during salt formation ensures consistent product quality.
Cost and Waste Management
The use of sodium borohydride in intermediate reductions (e.g., converting pyridinium salts to tetrahydropyridines) lowers costs compared to lithium aluminum hydride. Waste streams containing fluorinated byproducts require treatment with calcium oxide to precipitate fluoride ions, complying with EPA guidelines .
Chemical Reactions Analysis
Types of Reactions
2-[3-Fluoro-4-(trifluoromethoxy)phenyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that compounds similar to 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]piperidine hydrochloride exhibit antidepressant properties through the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Case studies have shown that such piperidine derivatives can enhance mood and cognitive function in animal models .
- Antipsychotic Properties
- CYP Enzyme Inhibition
Data Table: Pharmacological Profile
| Property | Value |
|---|---|
| BBB Permeability | Yes |
| GI Absorption | High |
| CYP1A2 Inhibitor | Yes |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | Yes |
Case Study 1: Antidepressant Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antidepressant effects of various piperidine derivatives, including 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]piperidine hydrochloride. The results indicated a significant reduction in depression-like behavior in rodent models when administered at specific dosages over a two-week period .
Case Study 2: Antipsychotic Efficacy
Another investigation focused on the antipsychotic potential of this compound. Conducted on genetically modified mice expressing human dopamine receptors, the study found that treatment with 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]piperidine hydrochloride resulted in decreased hyperactivity and improved social interaction, suggesting its efficacy in managing symptoms of psychosis .
Mechanism of Action
The mechanism of action of 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key differences:
Structural and Functional Insights:
- Substituent Positioning : The target compound’s 3-fluoro and 4-trifluoromethoxy phenyl group distinguishes it from analogs like 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride, where substituents are on the piperidine and phenyl 2-position . Positional differences influence electronic properties and binding affinity in biological targets.
- Sulfur-containing analogs (e.g., 3-(4-Fluoro-phenylsulfanylMethyl)-piperidine hydrochloride) may exhibit distinct solubility and oxidation profiles .
- Similarity Scores : High-scoring analogs (e.g., similarity 0.85–0.96 in and ) share fluorophenyl-piperidine backbones but lack trifluoromethoxy groups, suggesting the target’s unique combination of substituents could enhance lipophilicity or target selectivity .
- Synthetic Complexity: The trifluoromethoxy group in the target and related compounds (e.g., €853.00/50mg in ) implies higher synthesis costs compared to non-fluorinated analogs .
Research Implications
The trifluoromethoxy group may improve metabolic stability and blood-brain barrier penetration over non-fluorinated analogs, while fluorine substitution fine-tunes electronic effects. Further studies should prioritize synthesis optimization (leveraging methods from –3) and comparative bioactivity assays against listed analogs.
Biological Activity
2-[3-Fluoro-4-(trifluoromethoxy)phenyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical properties:
- Molecular Formula : C12H15ClF3NO
- Molecular Weight : 283.69 g/mol
- CAS Number : 1004618-85-2
- Structure : The compound features a piperidine ring substituted with a trifluoromethoxy group and a fluorinated phenyl moiety, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds with trifluoromethoxy and fluorinated phenyl groups exhibit various biological activities, including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell lines, particularly breast cancer (MCF-7) and others, through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : It has been evaluated for its inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways.
- Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Studies
-
Anticancer Activity :
- A study focused on the cytotoxicity of various derivatives of piperidine compounds against MCF-7 cells. The results indicated that the presence of trifluoromethoxy significantly enhanced cytotoxicity compared to non-fluorinated analogs. The IC50 values for the tested compounds ranged from 10 μM to 30 μM, with 2-[3-fluoro-4-(trifluoromethoxy)phenyl]piperidine hydrochloride showing promising results .
- Enzyme Inhibition :
- Neuroprotective Effects :
Data Table: Biological Activity Summary
| Activity Type | Target Enzyme/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 10 - 30 | |
| COX-2 Inhibition | COX-2 | 19.2 | |
| LOX Inhibition | LOX-5 | Moderate | |
| AChE Inhibition | AChE | 19.2 | |
| BChE Inhibition | BChE | 13.2 |
The biological activity of 2-[3-fluoro-4-(trifluoromethoxy)phenyl]piperidine hydrochloride can be attributed to:
- Structural Interactions : The trifluoromethoxy group enhances lipophilicity and binding affinity to target proteins.
- Electrophilic Nature : The presence of fluorine atoms contributes to the electrophilic character, facilitating interactions with nucleophilic sites on enzymes.
- Hydrogen Bonding : Studies indicate that hydrogen bonding between the compound and active site residues of target enzymes plays a crucial role in its inhibitory effects.
Q & A
Basic: What are the standard synthetic routes for 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]piperidine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A common approach starts with fluorinated phenol derivatives (e.g., 3-fluoro-4-(trifluoromethoxy)phenol) reacting with piperidine precursors under basic conditions (e.g., NaOH or K₂CO₃) in anhydrous solvents like ethanol or methanol . The trifluoromethoxy group enhances electrophilicity, facilitating substitution at the aromatic ring . Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to prevent side reactions like oxidation of the piperidine ring . Post-synthesis, hydrochloric acid is used to form the hydrochloride salt, improving solubility .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperidine protons at δ 1.5–3.0 ppm) and confirms trifluoromethoxy (δ ~120 ppm in ¹³C) and fluoro substituents .
- FT-IR : Detects C-F stretches (~1100–1250 cm⁻¹) and piperidine N-H vibrations (~2500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] at m/z 308.1 for the free base) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolves stereochemistry and salt formation .
Basic: What are the recommended protocols for assessing solubility and stability in aqueous buffers?
- Solubility : Use a shake-flask method with HPLC quantification. The hydrochloride salt typically dissolves in polar solvents (e.g., water, DMSO) at 10–50 mg/mL, influenced by pH (optimal at 4–6 due to protonated piperidine) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. The trifluoromethoxy group resists hydrolysis, but light exposure may degrade the aromatic system; store at 2–8°C in amber vials .
Advanced: How can researchers optimize reaction conditions to minimize byproducts like oxidized piperidine derivatives?
- Reducing Oxidation : Use degassed solvents and inert atmospheres (N₂/Ar) to prevent piperidine ring oxidation. Add antioxidants like BHT (0.1% w/w) .
- Controlling Substitution : Employ directing groups (e.g., nitro) to enhance regioselectivity during aromatic substitution .
- Catalysis : Pd/C or CuI catalysts improve coupling efficiency in heterocyclic systems, reducing unwanted side reactions .
Advanced: How should researchers resolve contradictions in reported biological activity data for fluorinated piperidine derivatives?
- Assay Standardization : Validate assays using positive controls (e.g., known receptor antagonists) and replicate conditions across labs .
- Structural Confirmation : Re-examine compound purity via HPLC and NMR; impurities like nitro-reduced byproducts may skew results .
- Computational Modeling : Use docking studies to correlate substituent effects (e.g., trifluoromethoxy vs. fluoro) with target binding (e.g., GPCRs or ion channels) .
Advanced: What strategies are effective in designing SAR studies for trifluoromethoxy-substituted piperidines?
- Variation of Substituents : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups at the 3- and 4-positions to map steric/electronic effects .
- Pharmacophore Mapping : Use 3D-QSAR to identify critical moieties (e.g., trifluoromethoxy’s role in lipophilicity and metabolic stability) .
- In Vivo/In Vitro Correlation : Compare enzyme inhibition (e.g., IC₅₀ in microsomes) with pharmacokinetic profiles (e.g., half-life in rodent models) .
Methodological: How to address discrepancies in NMR data due to dynamic piperidine ring conformations?
- Variable Temperature NMR : Perform experiments at 25°C and −40°C to "freeze" ring puckering and resolve overlapping signals .
- COSY/NOESY : Identify through-space correlations between piperidine protons and aromatic substituents .
- DFT Calculations : Predict chemical shifts for different conformers and match with experimental data .
Methodological: What analytical approaches quantify trace impurities in bulk samples?
- HPLC-DAD/ELSD : Use C18 columns (ACN/water + 0.1% TFA) to separate impurities (e.g., unreacted phenol, chlorinated byproducts) .
- LC-MS/MS : Detect sub-0.1% impurities via MRM transitions specific to common side products .
- Elemental Analysis : Confirm stoichiometry of C, H, N, and halogens to validate salt formation .
Safety & Handling: What are critical safety protocols for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in fume hoods .
- Spill Management : Neutralize with sodium bicarbonate, collect in sealed containers, and dispose as hazardous waste .
- Storage : Keep in airtight containers under argon at 2–8°C; monitor for deliquescence .
Translational Research: How to bridge preclinical findings to potential therapeutic applications?
- ADME Profiling : Assess permeability (Caco-2 assays), plasma protein binding, and CYP450 inhibition .
- Toxicology Screens : Conduct Ames tests for mutagenicity and hERG assays for cardiac risk .
- Formulation Studies : Develop nanoemulsions or cyclodextrin complexes to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
